molecular formula C7H7F2NO2 B12971644 4-Amino-3-(difluoromethoxy)phenol

4-Amino-3-(difluoromethoxy)phenol

Cat. No.: B12971644
M. Wt: 175.13 g/mol
InChI Key: XHZOKOMVEOSPBI-UHFFFAOYSA-N
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Description

4-Amino-3-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO2 It is a phenolic compound that contains both an amino group and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(difluoromethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-nitrophenol undergoes a series of reactions including sulfonation, catalytic hydrogenation, and fluoro-substitution to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the process typically starts with 4-nitrophenol as the raw material. The compound undergoes sulfonation followed by catalytic hydrogenation to introduce the amino group. The final step involves the substitution of a hydrogen atom with a difluoromethoxy group. This method is cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the functional groups present. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorophenol: Similar structure but with a single fluorine atom.

    4-Amino-3-methoxyphenol: Contains a methoxy group instead of a difluoromethoxy group.

    4-Amino-3-chlorophenol: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

4-Amino-3-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

4-amino-3-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(11)1-2-5(6)10/h1-3,7,11H,10H2

InChI Key

XHZOKOMVEOSPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)F)N

Origin of Product

United States

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